N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and a methyl substituent at position 9. The sulfanyl acetamide moiety is linked to a 4-fluorophenyl group, contributing to its unique electronic and steric profile. Its synthesis likely involves multi-step reactions, including cyclocondensation and nucleophilic substitution, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-6-5-9-18-14-21-25(32-23(16)18)29-24(17-7-3-2-4-8-17)30-26(21)33-15-22(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUJGITZUTVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the Chromeno-Pyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrimidinyl core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Sulfanyl-Acetamide Linkage Formation: The final step involves the coupling of the chromeno-pyrimidinyl intermediate with a sulfanyl-acetamide derivative under mild conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide exhibit significant anticancer properties. These compounds are believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that chromeno[2,3-d]pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against both bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
3. Anti-inflammatory Effects
this compound has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation, making it a potential therapeutic option for inflammatory diseases.
Case Studies
1. Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of chromeno[2,3-d]pyrimidine derivatives in inhibiting the proliferation of breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
2. Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial activity of related compounds against drug-resistant strains of Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria.
3. Anti-inflammatory Studies
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential application in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and physicochemical properties are compared below with two closely related derivatives (Table 1). Key differences lie in substituent groups at position 9 of the chromeno-pyrimidine core and the aryl group attached to the acetamide moiety.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Substituent Effects on Chromeno-Pyrimidine Core
- Position 9 : The target compound’s methyl group (vs. ethoxy in ) reduces steric bulk and eliminates the electron-donating ethoxy oxygen. This may enhance metabolic stability compared to the ethoxy analog, which could be prone to oxidative degradation .
- Position 2: The phenyl group in the target compound (vs.
Acetamide Moieties
- 4-Fluorophenyl (Target) : Fluorine’s electronegativity increases polarity and dipole interactions compared to 4-methylphenyl () or 2-chlorophenyl (). This could enhance solubility and target affinity .
- 2-Chlorophenyl () : Chlorine’s larger size and lipophilicity may improve membrane permeability but increase off-target binding risks .
Physicochemical Properties
- LogP : The target’s estimated XLogP3 (~6.5) is slightly lower than and compounds (6.8), reflecting fluorine’s polar nature. This balance between lipophilicity and solubility is critical for bioavailability .
- Hydrogen Bonding: All three compounds share one donor (NH) and five acceptors (S, O, pyrimidine N), suggesting similar capacity for interactions with biological targets .
Implications for Drug Design
- Fluorine’s Role : The 4-fluorophenyl group may enhance metabolic stability and binding precision compared to bulkier or more lipophilic groups (e.g., chloro or methyl) .
- Position 9 Optimization : Methyl substituents offer a balance between stability and synthetic accessibility, whereas ethoxy groups () introduce synthetic complexity without clear pharmacokinetic benefits .
Biological Activity
N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Chromeno-pyrimidine core : Provides a scaffold for various biological interactions.
- Sulfanyl acetamide functionality : Imparts additional reactivity and potential for enzyme inhibition.
Structural Formula
The mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It can influence various signaling pathways, leading to changes in gene expression and metabolic processes.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, indicating potential use as an antibiotic.
- Anti-inflammatory Effects : It may modulate inflammatory responses, providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Activity : A study reported that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In a series of tests against common pathogens, the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
- Anti-inflammatory Response : Research indicated that treatment with the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
